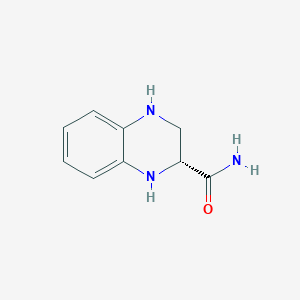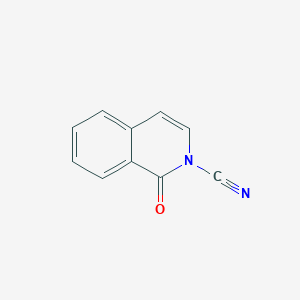
1-(1h-Benzimidazol-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-2-yl)propan-2-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . The structure of this compound consists of a benzimidazole ring attached to a propan-2-one moiety, making it a versatile compound for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1H-Benzimidazol-2-yl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-chloromethyl-1H-benzimidazole with bromoacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by reaction with bromoacetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Benzimidazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(1H-Benzimidazol-2-yl)propan-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal, antibacterial, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antitumor and antiparasitic activities.
Industry: Used in the development of agricultural chemicals and as a precursor for various industrial compounds
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)propan-2-one involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death. The compound’s ability to interfere with DNA synthesis and repair mechanisms is also a key factor in its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(1H-Benzimidazol-2-yl)methanol: Contains a methanol group instead of a ketone.
1-(1H-Benzimidazol-2-yl)acetonitrile: Features a nitrile group instead of a ketone.
Uniqueness
1-(1H-Benzimidazol-2-yl)propan-2-one is unique due to its specific combination of the benzimidazole ring and the propan-2-one moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6635-14-9 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
ZECUELAGGOAWOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)



![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)


![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)




